molecular formula C13H11ClN2O B5885748 N-(4-chlorobenzyl)isonicotinamide

N-(4-chlorobenzyl)isonicotinamide

Cat. No.: B5885748
M. Wt: 246.69 g/mol
InChI Key: HPXZHPZIXRIFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)isonicotinamide is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.0559907 g/mol and the complexity rating of the compound is 246. The solubility of this chemical has been described as >37 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

One of the significant applications of N-(4-chlorobenzyl)isonicotinamide is its investigation for antimicrobial properties. Research has shown that certain derivatives of isonicotinic acid exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. Compounds similar to this compound have demonstrated minimal inhibitory concentrations comparable to first-line tuberculosis drugs, indicating their potential as new therapeutic agents .

Enzyme Inhibition

Nicotinamide derivatives, including this compound, have been studied for their ability to inhibit specific enzymes linked to various diseases. For instance, they may act as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders such as obesity and diabetes. By inhibiting NNMT, these compounds may help regulate metabolic pathways and offer new avenues for treating related conditions .

Antimycobacterial Evaluation

A study focused on synthesizing a series of isonicotinic acid derivatives, including this compound, evaluated their efficacy against M. tuberculosis. The results indicated that some compounds exhibited potent activity with low toxicity to mammalian cells, suggesting their potential as lead compounds in tuberculosis treatment .

NNMT Inhibition

Research into NNMT inhibitors has highlighted the role of nicotinamide derivatives in modulating metabolic pathways. The design of selective NNMT inhibitors using compounds like this compound has shown promise in preclinical models, suggesting potential therapeutic applications in treating metabolic syndromes .

Summary Table of Applications

Application AreaDescription
Antimicrobial Activity Investigated for efficacy against M. tuberculosis and other bacterial strains .
Enzyme Inhibition Potential NNMT inhibitors affecting metabolic regulation .
Drug Development Explored as lead compounds for developing new therapies targeting infectious diseases .
Chemical Synthesis Used as a building block in organic synthesis for complex molecules.

Chemical Reactions Analysis

Example Reaction Conditions

StepReagentsConditionsYield
Formation of isonicotinoyl chlorideIsonicotinic acid, SOCl₂70–80°C, 2–3 h85–90%
Amide coupling4-chlorobenzylamine, DMF0°C → reflux (1–2 h)75–95%

Reaction Mechanism

The synthesis involves a nucleophilic acyl substitution mechanism:

  • Acyl chloride formation : Isonicotinic acid reacts with SOCl₂ to generate the acyl chloride intermediate, releasing HCl and SO₂ .

  • Nucleophilic attack : The amine group of 4-chlorobenzylamine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

  • Proton transfer : The intermediate undergoes deprotonation, releasing HCl and forming the amide bond .

Key Functional Group Transformations

  • Halogenation : The 4-chlorobenzyl group contributes to lipophilicity and reactivity. Substitution at the benzyl position enhances stability and may influence biological activity.

  • Amide stability : The amide bond formed is stable under standard conditions but can hydrolyze under acidic or basic environments to regenerate the carboxylic acid and amine .

Biological Activity and Reactivity

The compound exhibits:

  • Enzyme inhibition : Potential interaction with targets like nicotinamide phosphoribosyltransferase (NAMPT) or protein kinase CK2, as observed in structurally similar analogs.

  • Antimicrobial effects : Analogous nicotinamides show activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

Spectroscopic Data

ParameterValueSource
Melting point146°C
Molecular formulaC₁₃H₁₀ClN₃O
¹H NMR (δ)7.26–7.46 (m, ArH), 8.14–8.45 (m, PyH)

Limitations and Challenges

  • Yield variability : Synthesis yields depend on reaction conditions (e.g., solvent choice, temperature) .

  • Purity control : Byproducts from side reactions (e.g., hydrolysis of acyl chloride) require purification via recrystallization or chromatography .

This compound’s synthesis leverages classic carbonyl chemistry, with amide bond formation as the central reaction. Its biological activity highlights the importance of structural modifications in optimizing therapeutic potential.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXZHPZIXRIFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198994
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.